molecular formula C21H17Cl2N3O4 B6549767 5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide CAS No. 1040665-67-5

5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide

Número de catálogo: B6549767
Número CAS: 1040665-67-5
Peso molecular: 446.3 g/mol
Clave InChI: YPAHPZVBWOQYDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide is a synthetic small molecule characterized by a dihydropyridine core with a 6-oxo substituent and a 5-chloro group. Its structure includes a 4-chlorobenzyl moiety at the 1-position and a hydrazide-linked 2-methoxybenzoyl group at the 3-position.

The synthesis of such compounds typically involves condensation reactions between pyridine derivatives and substituted benzohydrazides. X-ray crystallography (using programs like SHELX ) could elucidate its conformational preferences, which are critical for understanding its interactions with biological targets.

Propiedades

IUPAC Name

N'-(5-chloro-2-methoxybenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4/c1-30-18-8-7-16(23)10-17(18)21(29)25-24-20(28)14-4-9-19(27)26(12-14)11-13-2-5-15(22)6-3-13/h2-10,12H,11H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAHPZVBWOQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClN3O3C_{20}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 387.26 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of dihydropyridine compounds. For instance, the compound was evaluated against A549 human lung adenocarcinoma cells using the MTT assay to determine cytotoxicity. Results indicated that structural modifications significantly influenced anticancer efficacy:

CompoundViability (%)Remarks
Control (Cisplatin)50Standard chemotherapeutic
5-Chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide64Moderate activity
Compound with 4-Dimethylamino phenyl substitution66Highest activity observed

The incorporation of substituents such as 4-chlorophenyl and 4-bromophenyl enhanced anticancer activity, reducing cell viability to 64% and 61%, respectively .

Antimicrobial Activity

The antimicrobial potential of this compound was also assessed against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited selective antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus (MRSA)32 µg/mLEffective against resistant strains
Klebsiella pneumoniae64 µg/mLModerate effectiveness

These findings suggest that the compound may serve as a promising scaffold for developing new antimicrobial agents targeting resistant pathogens .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and microbial survival. Studies suggest that hydrazone derivatives can induce apoptosis in cancer cells through various signaling pathways, including the mitochondrial pathway .

Case Study 1: Anticancer Screening

A study involving a series of hydrazone derivatives demonstrated that modifications at the phenyl ring significantly impacted their cytotoxicity against A549 cells. The most potent derivatives had substitutions that enhanced electron density on the aromatic rings, which correlated with increased anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against clinical isolates of Staphylococcus aureus. The study found that certain structural features contributed to enhanced binding affinity to bacterial targets, resulting in lower MIC values compared to standard antibiotics.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogs

Compound ID Benzyl Substituent Functional Group Pyridine Substituent Molecular Formula CAS Number
Target Compound 4-Chlorophenylmethyl 2-Methoxybenzohydrazide 5-Chloro C₂₁H₁₆Cl₂N₃O₄* Not provided
3-Chlorobenzyl Carboxamide (N-4-Cl-Ph) 5-Chloro C₁₉H₁₃Cl₃N₂O₂ 339024-51-0
3-Chlorobenzyl Carboxamide (N-4-MeO-Ph) 5-Chloro C₂₀H₁₆Cl₂N₂O₃ 338977-35-8
4-Chlorobenzyl Carbohydrazide (Trifluoromethyl) 3-Chloro-5-CF₃ C₁₉H₁₃Cl₂F₃N₄O₂ 246022-33-3
2,4-Dichlorobenzyl Carbaldehyde 5-Chloro C₁₃H₈Cl₃NO₂ 1048913-46-7

*Calculated based on structural formula.

Key Observations:

The 2,4-dichlorobenzyl group in introduces steric bulk, which could hinder binding to flat enzymatic pockets .

The trifluoromethyl group in ’s pyridine ring is strongly electron-withdrawing, which might enhance metabolic stability but reduce solubility .

Substituent Effects on the Aromatic System :

  • The 2-methoxy group on the benzohydrazide (target compound) could improve solubility compared to purely halogenated analogs (e.g., ).

Hypothetical Structure-Activity Relationships (SAR)

While direct pharmacological data are unavailable, inferences can be drawn from structural trends:

  • Chlorine Position : Para-substitution on the benzyl group (target compound) may optimize π-π stacking interactions compared to meta-substitution (–3) .
  • Hydrazide vs. Carboxamide: Hydrazides are known to chelate metal ions in enzymatic active sites, suggesting the target compound might inhibit metalloproteases or dehydrogenases more effectively than carboxamide analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.